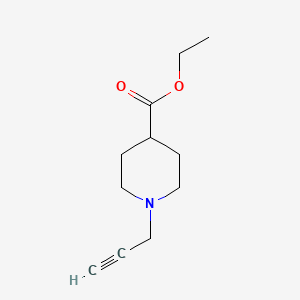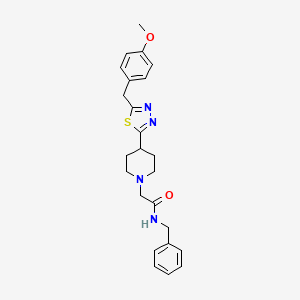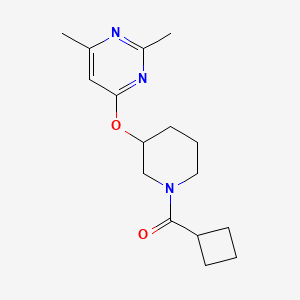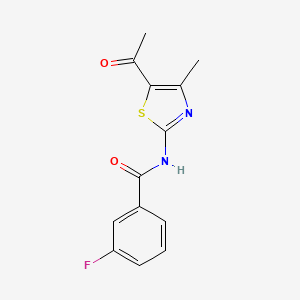
N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide
カタログ番号 B2360215
CAS番号:
330201-45-1
分子量: 278.3
InChIキー: LOENNMLPZSGKLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target-directed ligands and have been synthesized for their potential biological activities . They are considered drug-like molecules with a well-developed structure-activity relationship .
Synthesis Analysis
The synthesis of these derivatives has been reported in a study . A total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide were synthesized . The products were obtained in good to excellent yield . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR and elemental analysis) .Molecular Structure Analysis
The molecular structure of these derivatives is well-developed . The structure-activity relationship of these molecules has been studied, which is crucial in drug design .Chemical Reactions Analysis
The synthesized compounds were tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The results were further supported by molecular docking studies .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives were analyzed using NMR, FTIR, and elemental analysis . The chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .科学的研究の応用
Antimicrobial Properties
- N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Fluorescence Emission Studies
- The compound's fluorescence emissions have been studied for selective reductions upon interactions with various metal ions. This property can be used for the detection and discrimination of specific ions, demonstrating its potential in analytical chemistry and environmental monitoring (Phukan, Goswami, & Baruah, 2015).
Chemical Synthesis and Molecular Interactions
- The compound has been utilized in the synthesis of various derivatives with diverse biological activities. These derivatives have shown significant potential in medicinal chemistry, especially in the development of new pharmaceuticals (Rao et al., 2019).
Pharmacological Potential
- Some derivatives of N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide have been identified for their pharmacological potential, including as A2B adenosine receptor antagonists. This indicates their possible application in developing drugs for treating various diseases (Cheung et al., 2010).
Anticancer Activities
- Novel 2-amino-4-phenylthiazole derivatives containing the amide moiety of N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide have shown remarkable antitumor effects against various cancer cell lines. This suggests their potential use in cancer therapy (Zhang et al., 2017).
Application in Neuroscience
- The compound has been investigated for its effects on cerebral blood flow and glucose metabolism in animal studies, suggesting potential applications in neurology and the treatment of dementia-related conditions (Noda et al., 2003).
将来の方向性
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOENNMLPZSGKLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)F)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

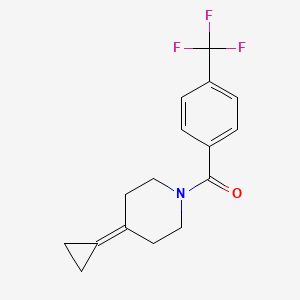
![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)
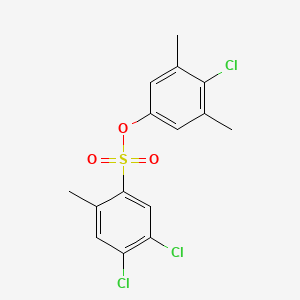
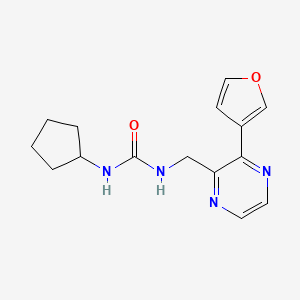
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2360141.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2360142.png)
![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2360145.png)
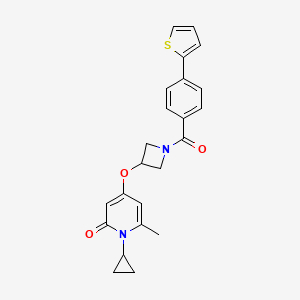
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)
![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)
